Product packaging for Dioctyl methylphosphonate(Cat. No.:CAS No. 1832-68-4)

Dioctyl methylphosphonate

Cat. No.: B14747235
CAS No.: 1832-68-4
M. Wt: 320.4 g/mol
InChI Key: QNNWHJRQILFWHD-UHFFFAOYSA-N
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Description

Significance in Organophosphorus Chemistry and Applications

Within the broader field of organophosphorus chemistry, dioctyl methylphosphonate (B1257008) is significant due to its dual functionality, primarily as a flame retardant and a plasticizer. ontosight.ai Organophosphorus compounds, in general, are recognized for their effectiveness in these roles. researchgate.net The presence of phosphorus in the molecule is key to its flame-retardant properties. When subjected to heat, dioctyl methylphosphonate is understood to decompose and release phosphorus-containing radicals. These radicals can interrupt the combustion cycle in the gas phase, thereby extinguishing or suppressing the flame. ontosight.ai

As a plasticizer, DOMP is utilized to enhance the flexibility and durability of polymeric materials, particularly polyvinyl chloride (PVC). ontosight.ai Plasticizers work by embedding themselves between the polymer chains, reducing the intermolecular forces and thus lowering the glass transition temperature of the material. This results in a more pliable and processable product. While detailed performance data for DOMP as a plasticizer is not extensively published in readily available literature, its utility is acknowledged in the context of various industrial applications. ontosight.airesearchgate.net

Overview of Key Research Trajectories and Interdisciplinary Relevance

Research into this compound and related compounds has followed several key trajectories, highlighting its interdisciplinary relevance across chemistry, materials science, and environmental science.

One significant area of research is in materials science , focusing on its application as a flame retardant and plasticizer. Studies on related organophosphorus compounds provide insights into the mechanisms at play. For instance, research on dimethyl methylphosphonate (DMMP) as a flame retardant in lithium-ion battery electrolytes demonstrates the potential of phosphonates to enhance safety in energy storage applications. researchgate.net While direct performance data for DOMP is sparse, the principles of flame retardancy through radical scavenging are well-established for this class of compounds.

Another important research avenue is in hydrometallurgy , specifically in the field of solvent extraction for the recovery of valuable metals. While direct studies on this compound for this purpose are not abundant, research on structurally similar organophosphorus extractants is indicative of its potential. For example, studies on the extraction of uranium and americium using other organophosphorus compounds demonstrate the chelating ability of the phosphonate (B1237965) group, suggesting that DOMP could be investigated for similar applications. researchgate.net

The interdisciplinary relevance of this compound also extends to environmental science and analytical chemistry . The widespread use of organophosphorus compounds necessitates research into their environmental fate and potential toxicity. ontosight.ai Furthermore, the development of sensitive analytical methods for the detection of these compounds in various environmental matrices is an ongoing area of research.

Below is a data table summarizing some of the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC17H37O3P nih.gov
Molecular Weight320.4 g/mol nih.gov
Density0.926 g/cm³ letopharm.com
Boiling Point394.7°C at 760 mmHg letopharm.com
Refractive Index1.439 letopharm.com
Vapor Pressure4.42E-06 mmHg at 25°C letopharm.com
XLogP36.3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37O3P B14747235 Dioctyl methylphosphonate CAS No. 1832-68-4

Properties

CAS No.

1832-68-4

Molecular Formula

C17H37O3P

Molecular Weight

320.4 g/mol

IUPAC Name

1-[methyl(octoxy)phosphoryl]oxyoctane

InChI

InChI=1S/C17H37O3P/c1-4-6-8-10-12-14-16-19-21(3,18)20-17-15-13-11-9-7-5-2/h4-17H2,1-3H3

InChI Key

QNNWHJRQILFWHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(C)OCCCCCCCC

Origin of Product

United States

Synthesis Methodologies and Novel Synthetic Routes for Dioctyl Methylphosphonate

Established Synthetic Pathways for Alkyl Methylphosphonates

The production of alkyl methylphosphonates, including the dioctyl ester, has traditionally relied on robust and well-documented chemical reactions. These methods are foundational in organophosphorus chemistry.

Arbusov Rearrangement and Analogous Routes for Dialkyl Methylphosphonates

The Michaelis-Arbuzov reaction, or simply the Arbusov rearrangement, stands as a cornerstone for the formation of carbon-phosphorus bonds and is a primary method for synthesizing phosphonates. nih.govjk-sci.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.com The process converts a trivalent phosphorus ester into a pentavalent phosphorus species. wikipedia.org

The mechanism initiates with a nucleophilic SN2 attack by the phosphorus atom of the phosphite on the carbon of the alkyl halide, which forms a quasi-phosphonium salt intermediate. nih.govjk-sci.com Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphonium (B103445) intermediate in a second SN2 reaction, leading to the formation of the final dialkyl alkylphosphonate and a new alkyl halide. nih.govwikipedia.org

The general scheme for the Arbusov reaction is as follows: P(OR)₃ + R'X → R'PO(OR)₂ + RX

For the synthesis of a dialkyl methylphosphonate (B1257008), a trialkyl phosphite would react with a methyl halide. The reactivity of the components is a key consideration; for alkyl halides, the reactivity order is generally R-I > R-Br > R-Cl. jk-sci.com The reaction often requires heating, with temperatures between 120 °C and 160 °C being common for phosphite esters. wikipedia.org

Table 1: Key Parameters of the Michaelis-Arbuzov Reaction

ParameterDescription
Reactants Trialkyl phosphites, Phosphonites, Phosphinites
Co-Reactants Alkyl halides (primary halides are most effective)
Products Phosphonates, Phosphinates, Phosphine Oxides
Mechanism Initial SN2 attack forming a phosphonium salt, followed by a second SN2 dealkylation. nih.govwikipedia.org
Conditions Typically requires heating (120-160 °C for phosphites); often performed neat (without solvent). wikipedia.org

Esterification of Methylphosphonic Acids with Long-Chain Alcohols

A direct and alternative route to dioctyl methylphosphonate is the esterification of methylphosphonic acid with a long-chain alcohol, in this case, n-octanol. The esterification of phosphonic acids can be more complex than that of carboxylic acids because it can yield two distinct products: monoesters and diesters. nih.gov

Recent research has demonstrated that the selectivity of the esterification process can be controlled by reaction conditions, particularly temperature. nih.gov A study highlighted a method using triethyl orthoacetate as both the reagent and the solvent for the esterification of various phosphonic acids. nih.govresearchgate.net It was found that at lower temperatures (e.g., 30 °C), the reaction selectively produces the monoester. In contrast, higher temperatures favor the formation of the diester. nih.gov This temperature-dependent selectivity provides a significant advantage for targeted synthesis. nih.gov

The synthesis of phosphonate (B1237965) esters can also be achieved through the condensation of alcohols with methyl phosphonates, followed by a selective demethylation step. google.com While direct esterification of fatty alcohols with phosphoric acid has been challenging due to secondary reactions like olefin formation, specialized processes have been developed to overcome these issues. google.com

Table 2: Temperature-Controlled Esterification of Phosphonic Acids

Product TypeReagentTemperatureOutcomeReference
MonoesterTriethyl orthoacetate30 °CSelective formation of monoesters nih.gov
DiesterTriethyl orthoacetateHigher temperaturesExclusive formation of diesters nih.gov

Development of Advanced Synthetic Protocols for this compound

To address the demand for more precise and sustainable chemical manufacturing, advanced synthetic protocols are being developed. These include methods for controlling stereochemistry and aligning with the principles of green chemistry.

Stereoselective Synthesis Approaches for Phosphonate Esters

The synthesis of phosphonate esters with specific stereochemistry at the phosphorus center (P-chirogenic phosphonates) is a significant area of modern organophosphorus chemistry. One notable approach involves the stereoselective transesterification of P-chirogenic phosphinates that possess a binaphthyloxy group. nih.gov In this method, the reaction with lithium alkoxides proceeds with an inversion of the absolute configuration at the phosphorus atom, allowing for the synthesis of various P-chirogenic phosphinates with high enantiomeric ratios. nih.gov

This transfer of axial chirality from the binaphthyl group to central chirality at the phosphorus atom demonstrates a sophisticated level of stereocontrol. nih.gov While this specific example pertains to phosphinates, the underlying principles of using chiral auxiliaries and stereoselective substitution reactions are applicable to the broader class of phosphonate esters. nih.gov Other methods include the condensation of α-keto-esters with the anions of α-phosphonato-esters, which has been shown to yield substituted maleic esters with high stereoselectivity. rsc.orgrsc.org

Green Chemistry Principles and Sustainable Production of this compound

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. sciencedaily.com In the context of phosphonate synthesis, this translates to developing methods that are more environmentally benign. sciencedaily.comresearchgate.net

Feasible green chemistry methods for phosphonate synthesis have already been developed. sciencedaily.com These often involve the use of alternative solvents, such as water, or conducting reactions under solvent-free conditions. For example, the synthesis of certain phosphonates has been achieved with high yields using water as the solvent, which is a significant improvement over traditional organic solvents. researchgate.net Ultrasound has also been employed to promote reactions, providing energy for the transformation while avoiding the need for high temperatures. researchgate.net

A major consideration in the green chemistry of phosphorus compounds is the lifecycle of phosphorus itself, a critical and finite raw material. sciencedaily.com Therefore, research in this area also extends to the degradation, recovery, and recycling of phosphonates to create a more sustainable chemical economy. sciencedaily.comresearchgate.net The development of syntheses that proceed under mild, solvent-free conditions, such as some Michaelis-Arbuzov-type rearrangements, represents a step toward more sustainable production of compounds like this compound. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Dioctyl Methylphosphonate

Chromatographic Separation and Detection Methodologies

Chromatography is a cornerstone for the analysis of complex mixtures, and when coupled with mass spectrometry, it becomes a powerful tool for identifying and quantifying specific compounds like dioctyl methylphosphonate (B1257008).

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for dioctyl methylphosphonate. chemijournal.comepa.gov In this method, the sample is vaporized and swept by a carrier gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. brjac.com.brnih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. brjac.com.br

GC-MS is extensively used in environmental analysis to detect trace levels of organophosphorus compounds in soil, water, and air. brjac.com.brnih.gov Its high sensitivity and selectivity are crucial for monitoring and remediation efforts. nih.gov In process analysis, GC-MS ensures quality control and process optimization by monitoring the purity of this compound and detecting by-products or contaminants. osti.gov The use of portable GC-MS systems has also enabled rapid, on-site analysis in environmental emergencies or for field monitoring. brjac.com.br

Below is a table summarizing typical parameters for a GC-MS analysis of organophosphorus compounds.

ParameterTypical Setting/ValuePurpose
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5MS)Stationary phase suitable for separating a wide range of semi-volatile organic compounds. osti.gov
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample. osti.gov
Carrier Gas HeliumInert gas to carry the sample through the column without reacting. osti.gov
Oven Program Temperature gradient (e.g., 50°C to 300°C)Separates compounds based on their different boiling points and volatility.
Ionization Mode Electron Ionization (EI)Standard, robust method that generates reproducible fragmentation patterns for library matching.
MS Analyzer Quadrupole, Ion Trap, or TOFFilters ions by mass-to-charge ratio for detection and identification. nih.gov

This table presents generalized parameters; specific methods must be optimized and validated for the matrix and analytical objectives.

For compounds that are non-volatile, thermally labile, or highly polar, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. nih.gov This is particularly relevant for studying the environmental fate of this compound, as its transformation products (metabolites or degradation products) are often more polar and less volatile than the parent compound. researchgate.net

In LC-MS, separation occurs in the liquid phase as the sample travels through a packed column. The composition of the mobile phase is often varied in a gradient to effectively separate a wide range of analytes. lcms.cz The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is adept at ionizing polar molecules in solution. acs.org LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions, which is invaluable for identifying known transformation products in complex matrices like food or environmental samples. researchgate.net

The study of transformation products is critical for a complete understanding of a compound's environmental impact. LC-MS techniques, especially with high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap, can elucidate the elemental composition and structure of these unknown products. researchgate.netresearchgate.net

Analyte TypeRationale for LC-MS AnalysisCommon LC-MS Technique
Parent Compound (this compound) Analysis in complex matrices where derivatization for GC is not desired.LC-MS/MS for high selectivity and quantification.
Hydrolysis Products (e.g., Octyl Methylphosphonic Acid) Increased polarity and lower volatility compared to the parent compound.Reversed-Phase LC with ESI-MS.
Oxidative Degradation Products Introduction of polar functional groups (e.g., -OH) makes them amenable to LC-MS.LC-High Resolution MS (LC-TOF-MS) for identification. researchgate.net
Microbial Metabolites Wide range of potential structures, often more polar.LC-MS/MS for targeted analysis and quantification. eurl-pesticides.eu

This table illustrates the application of LC-MS for this compound and its potential transformation products.

To meet the demand for lower detection limits and more comprehensive sample characterization, advanced hyphenated techniques have been developed. nih.gov These methods combine multiple separation or detection technologies to enhance analytical power. chemijournal.com

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOF-MS) offers a significant increase in separation power compared to traditional GC-MS. This technique can resolve thousands of compounds in a single analysis, making it ideal for non-targeted screening of environmental contaminants.

Another powerful hyphenated technique is LC-NMR, which couples a liquid chromatograph to a Nuclear Magnetic Resonance spectrometer. nih.gov While MS provides information based on mass and fragmentation, NMR provides definitive structural information about the intact molecule. nih.gov This allows for the unambiguous identification of isomers and unknown transformation products without relying on reference standards.

These advanced techniques, while more complex, provide unparalleled detail for research into the environmental fate and toxicology of compounds like this compound. mdpi.com

Spectroscopic Identification and Structural Elucidation

While chromatography separates components, spectroscopy provides the detailed information necessary to confirm a molecule's identity and elucidate its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. nih.gov It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P. mdpi.com For this compound, NMR can confirm the structure of the two octyl chains and the methyl group attached to the phosphorus atom.

¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see distinct signals for the methyl protons on the phosphorus, the methylene (B1212753) protons adjacent to the oxygen atoms, the various methylene groups in the alkyl chains, and the terminal methyl groups of the octyl chains.

¹³C NMR provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal.

³¹P NMR is particularly powerful for organophosphorus compounds as it directly probes the phosphorus atom (100% natural abundance, spin I=1/2). nih.gov The chemical shift of the ³¹P nucleus is highly sensitive to the electronic environment and bonding at the phosphorus center, allowing for clear differentiation between phosphonates, phosphates, and their derivatives. acs.org

The combination of these NMR techniques allows for the complete and unambiguous structural assignment of this compound and its synthetic derivatives or transformation products. nih.gov

NucleusExpected Chemical Shift (δ) Range (ppm)Information Provided
³¹P +25 to +35Confirms the phosphonate (B1237965) functional group and its electronic environment.
¹H (P-CH₃) 1.0 - 2.0 (doublet due to P-H coupling)Identifies the methyl group directly bonded to phosphorus.
¹H (-O-CH₂-) 3.5 - 4.5Identifies the methylene groups of the octyl chains attached to the ester oxygens.
¹³C (P-CH₃) 10 - 20 (doublet due to P-C coupling)Identifies the carbon of the methyl group bonded to phosphorus.
¹³C (-O-CH₂-) 60 - 70Identifies the carbons of the methylene groups adjacent to the ester oxygens.

This table shows representative NMR data based on general principles for organophosphorus esters. Actual values may vary.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. researchgate.net Both methods probe the vibrations of chemical bonds (stretching, bending), but they operate on different principles, and a combination of the two often provides a more complete picture.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. It is particularly sensitive to polar bonds. For this compound, a strong absorption band for the phosphoryl (P=O) group is a key diagnostic feature. dtic.mil Other characteristic bands include the P-O-C (ester) and C-H (alkyl chain) stretches. nist.gov

Raman Spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is generally more sensitive to non-polar, symmetric bonds. It can be used to study materials in aqueous solutions, which is an advantage for some environmental or biological applications. rutgers.edu The technique has been used to detect related organophosphorus compounds like dimethyl methylphosphonate (DMMP). researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to detect trace amounts of molecules by adsorbing them onto a nanostructured metal surface, which dramatically enhances the Raman signal. researchgate.netdtu.dk

These vibrational techniques are valuable for confirming the presence of key functional groups and for studying how this compound might interact with other substances or surfaces.

Functional GroupCharacteristic IR Frequency (cm⁻¹)Characteristic Raman Frequency (cm⁻¹)Vibrational Mode
C-H (Alkyl) 2850 - 30002850 - 3000Stretching
P=O (Phosphoryl) 1200 - 1300 (Strong)1200 - 1300 (Weak/Medium)Stretching
P-O-C 950 - 1100950 - 1100Stretching
P-C 650 - 800650 - 800Stretching

This table presents typical vibrational frequencies for the key functional groups in this compound.

Advanced Ionization Mass Spectrometry Techniques

Advanced ionization mass spectrometry (MS) techniques offer high sensitivity and selectivity for the analysis of a wide range of chemical compounds, including organophosphonates like this compound. These methods are particularly valuable for detecting trace levels of analytes in complex matrices.

Atmospheric Pressure Ionization (API) MS:

Atmospheric pressure ionization (API) encompasses a suite of soft ionization techniques that allow for the analysis of compounds at atmospheric pressure, minimizing sample degradation and enabling the direct coupling of liquid chromatography (LC) with mass spectrometry. nih.gov One of the key API methods is Atmospheric Pressure Chemical Ionization (APCI).

In APCI, the analyte in solution is converted into a fine mist by a nebulizer and then vaporized by heating. jfda-online.com A corona discharge needle then ionizes the surrounding solvent molecules, which in turn ionize the analyte molecules through a series of ion-molecule reactions. jfda-online.comnih.gov This process typically results in the formation of protonated molecules [M+H]+ in the positive-ion mode or deprotonated molecules [M-H]- in the negative-ion mode. nih.gov APCI is well-suited for the analysis of relatively nonpolar and volatile compounds that are not easily ionized by other techniques like electrospray ionization (ESI). jfda-online.com For organophosphorus compounds, APCI can provide both protonated molecules and characteristic fragment ions, aiding in their identification. nih.gov The technique is considered a soft ionization method, which helps in preserving the molecular ion, providing crucial molecular weight information. jfda-online.com

Thermal Desorption Ion Trap Mass Spectrometry:

Thermal desorption coupled with an ion trap mass spectrometer is a powerful technique for the analysis of volatile and semi-volatile organic compounds from solid or sorbent samples. This method involves heating a sample to release adsorbed analytes, which are then transferred to the mass spectrometer for analysis.

Emergent Sensor Technologies for this compound and Related Methylphosphonates

The development of sensitive, selective, and rapid-response sensors for the detection of organophosphonates is an area of significant research interest. These sensors are crucial for environmental monitoring, industrial safety, and security applications.

Ion Mobility Spectrometry (IMS) for Vapor Detection

Ion Mobility Spectrometry (IMS) is a widely used technique for the detection of hazardous materials, including chemical warfare agents and their simulants, in the vapor phase. researchgate.net IMS separates ions based on their velocity through a drift tube under the influence of a weak electric field at atmospheric pressure. researchgate.net The drift time of an ion is dependent on its size, shape, and charge, allowing for the identification of different compounds.

For the detection of organophosphorus compounds, IMS instruments often utilize a corona discharge for ionization. researchgate.net The use of dopants, such as ammonia, can enhance the selectivity of the detection. researchgate.net While direct studies on this compound are not detailed in the provided results, research on simulants like dimethyl methylphosphonate (DMMP) is extensive. researchgate.netresearchgate.net These studies are crucial for understanding the behavior of organophosphonates in IMS systems. A significant challenge in IMS is the interference from moisture, which can lead to the formation of hydrated ion clusters and reduce sensitivity. nih.gov To mitigate this, hydrophobic polymeric membranes are being explored to reduce moisture in the sample injection system. nih.gov

Piezoelectric Crystal Detectors and Surface Acoustic Wave (SAW) Sensors

Piezoelectric sensors operate on the principle that the resonant frequency of an oscillating piezoelectric crystal changes with a change in mass on its surface. tms.org This mass sensitivity allows for the detection of analytes that adsorb onto a chemically selective coating applied to the crystal. dtic.mildtic.mil

Piezoelectric Crystal Detectors: These detectors have been investigated for the detection of organophosphorus compounds. dtic.mil By coating the crystal with materials that selectively bind to these compounds, such as specific enzymes or antibodies, a highly selective sensor can be developed. dtic.mil Research has demonstrated that protein-coated piezoelectric crystals can provide a selective and reversible response to certain organophosphorus compounds, with fast response times (around 120 seconds) and sensitivity in the parts-per-billion (ppb) range. dtic.mil

Surface Acoustic Wave (SAW) Sensors: SAW sensors are a type of piezoelectric device where an acoustic wave propagates along the surface of the piezoelectric substrate. mdpi.com The velocity and amplitude of this wave are sensitive to changes in the properties of a thin film coated on the surface. utexas.edu When the target analyte adsorbs onto this film, it causes a measurable change in the SAW signal. utexas.edu

SAW sensors have shown promise for detecting organophosphonate vapors like diisopropyl methylphosphonate (DIMP), a simulant for nerve agents. utexas.edu By using a self-assembled composite monolayer containing coordinatively unsaturated Cu2+ ions, a selective and reversible binding site for organophosphonates is created. utexas.edu These sensors have demonstrated the ability to detect DIMP at concentrations as low as 100 ppb with rapid response times. utexas.edu The selectivity of these sensors is a key advantage, allowing them to distinguish the target analyte from common organic solvents and water. utexas.edu

Sensor CharacteristicPiezoelectric Crystal Detector (Protein Coated) dtic.milSurface Acoustic Wave (SAW) Sensor (Cu2+ Coating) utexas.edu
Analyte Organophosphorus CompoundsDiisopropyl methylphosphonate (DIMP)
Sensitivity ppb rangeAs low as 100 ppb
Response Time ~120 seconds90% of max shift in 35 seconds (for 10% saturated DIMP)
Reversibility Completely reversibleReversible (90% desorption in ~2 minutes)
Selectivity HighDistinguishable from common organic solvents and water

Microelectronic Integrated Circuit Sensors (e.g., Interdigitated Gate Electrode Field-Effect Transistors, IGEFET)

The integration of chemical sensors onto microelectronic circuits offers the potential for creating small, low-power, and portable detection devices. reddit.com Field-effect transistors (FETs) are a promising platform for chemical sensing. In a chemically sensitive FET, the gate voltage, which controls the current flow between the source and drain, is modulated by the interaction of the analyte with a sensitive layer deposited on the gate region.

While specific research on the use of Interdigitated Gate Electrode Field-Effect Transistors (IGEFETs) for this compound was not found, the general principle involves modifying the gate to enhance sensitivity and selectivity. The large surface area of an interdigitated electrode could potentially increase the interaction with the analyte vapor. The challenge lies in developing a gate material that has a high affinity and specificity for this compound.

Chemically Sensitive Resistors and Chemiresistors in Vapor Sensing Arrays

Chemiresistors are sensors that operate by measuring the change in electrical resistance of a sensing material upon exposure to a chemical analyte. These are among the simplest and most common types of chemical sensors. An array of chemiresistors, each with a different sensing material, can be used to create an "electronic nose" capable of recognizing complex vapor mixtures.

The sensing mechanism of chemiresistors for organophosphonates often relies on the interaction of the analyte with a conductive polymer or a metal oxide semiconductor. This interaction can alter the charge carrier concentration or mobility within the material, leading to a change in resistance. For instance, nanostructured materials have been tested for the detection of dimethyl methylphosphonate (DMMP), showing good sensitivity and linearity. mdpi.com The interaction is often based on hydrogen bonding between the organophosphonate and the sensing material. mdpi.com

Fluorescent and Colorimetric Chemosensors Based on Coordination and Interaction Mechanisms

Fluorescent and colorimetric chemosensors offer a visual and often highly sensitive method for analyte detection. These sensors are designed with a receptor unit that selectively binds to the target analyte and a signaling unit (a fluorophore or chromophore) that undergoes a change in its optical properties upon binding.

For organophosphonates, the design of such chemosensors often involves coordination chemistry. A common approach is to use a metal-ligand complex where the organophosphonate can displace a weakly bound ligand or interact with the metal center, causing a change in the fluorescence or color of the complex. While specific examples for this compound were not detailed in the search results, the principles are well-established for other analytes. For example, catechol derivatives have been developed as fluorescent pH sensors, demonstrating how molecular design can lead to distinct optical responses. nih.gov The development of a specific chemosensor for DOMP would require the design of a receptor with a high affinity for the this compound molecule.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Sensing

Molecularly Imprinted Polymers (MIPs) represent a class of synthetic polymers engineered to possess specific recognition sites for a target molecule. nih.gov Often referred to as artificial antibodies, MIPs are created by polymerizing functional monomers and a cross-linking agent in the presence of a template molecule (in this case, this compound or a structural analog). nih.gov Upon removal of the template, cavities are left within the polymer matrix that are complementary in size, shape, and functionality to the target molecule. nih.gov This tailored recognition makes MIPs highly valuable for the development of selective sensors and sorbents.

While extensive research has been conducted on the development of MIPs for various organophosphorus compounds, particularly for simulants of chemical warfare agents like dimethyl methylphosphonate (DMMP), specific studies focusing exclusively on this compound are limited in publicly available literature. However, the principles and methodologies established for other organophosphonates provide a clear framework for the potential development of MIPs for the selective recognition of this compound.

The synthesis of MIPs for organophosphonates typically involves non-covalent imprinting, where interactions such as hydrogen bonding and hydrophobic interactions are formed between the template and functional monomers. researchgate.netnih.gov Key components in the synthesis of such MIPs include:

Template: The molecule to be imprinted. For this compound, its larger alkyl chains would create correspondingly larger and more hydrophobic cavities compared to smaller organophosphonates.

Functional Monomer: These molecules arrange themselves around the template. For organophosphonates, which can act as hydrogen bond acceptors, acidic monomers like methacrylic acid (MAA) or basic monomers like 4-vinylpyridine (B31050) (4-VP) are often employed to form complexes with the template. researchgate.netnih.gov

Cross-linker: This component forms the bulk of the polymer matrix, locking the functional monomers in place around the template. A common cross-linker is ethylene (B1197577) glycol dimethacrylate (EGDMA). mdpi.com

Initiator: A substance, such as 2,2'-azobisisobutyronitrile (AIBN), is used to start the polymerization process, often triggered by heat or UV light.

Porogen: A solvent that dissolves the components and helps to form a porous polymer structure.

After polymerization, the template is removed, leaving behind the specific recognition sites. The performance of the resulting MIP can be evaluated by its ability to rebind the target molecule from a sample, often in comparison to a non-imprinted polymer (NIP) synthesized in the same way but without the template.

The integration of these MIPs with various transducer platforms enables the development of highly selective sensors. Common sensor types include:

Electrochemical Sensors: MIPs can be coated onto electrode surfaces. The binding of the target analyte at the MIP-modified electrode can induce a change in the electrochemical properties, such as current or potential, which can be measured.

Quartz Crystal Microbalance (QCM) Sensors: In this setup, the MIP is coated onto the surface of a quartz crystal. The binding of the target molecule to the MIP increases the mass on the crystal's surface, leading to a measurable decrease in its resonance frequency.

The selectivity of MIP-based sensors is a key advantage, as they can be designed to distinguish the target analyte from other structurally similar compounds, reducing the likelihood of false positives. mdpi.com

Research Findings on MIPs for Organophosphonate Surrogates

Given the absence of specific data for this compound, the following tables present research findings for the closely related compound, dimethyl methylphosphonate (DMMP), to illustrate the typical performance of MIP-based sensors for organophosphonates.

Table 1: Synthesis Parameters for DMMP-Targeted MIPs
Functional MonomerCross-linkerInitiatorPolymerization MethodSensor Platform
Methacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)2,2'-Azobisisobutyronitrile (AIBN)Thermal PolymerizationElectrochemical
4-Vinylpyridine (4-VP)Ethylene Glycol Dimethacrylate (EGDMA)2,2'-Azobisisobutyronitrile (AIBN)Precipitation PolymerizationQuartz Crystal Microbalance (QCM)
Acrylamide (AAm)Ethylene Glycol Dimethacrylate (EGDMA)-PolymerizationMagnetic Solid-Phase Extraction
Table 2: Performance Characteristics of DMMP-MIP Sensors
Sensor PlatformLimit of Detection (LOD)Selectivity ProfileResponse Time
Silica Molecularly Imprinted SAW Sensor80 ppbHigh selectivity against other volatile organic compounds< 1 minute
Electrochemical SensorNot ReportedDemonstrated higher binding for DMMP compared to structural analogsNot Reported

These findings for DMMP highlight the potential for developing highly sensitive and selective MIP-based sensors for other organophosphonates like this compound. The larger size and different hydrophobicity of this compound would necessitate optimization of the MIP synthesis, particularly in the choice of functional monomer and porogen, to achieve optimal recognition.

Environmental Fate, Transport, and Degradation of Dioctyl Methylphosphonate

Sorption Phenomena and Environmental Partitioning

Sorption to soil, sediments, and other environmental matrices is a key process influencing the transport and bioavailability of organic compounds like dioctyl methylphosphonate (B1257008). The extent of sorption is determined by the chemical's properties and the characteristics of the sorbent material.

Adsorption Behavior on Environmental Matrices (e.g., Soil, Sediments, Activated Carbon, Polymeric Sorbents)

Soil and Sediments: The sorption of organophosphorus pesticides to soil and sediments is a well-documented phenomenon. For instance, studies on pesticides like malathion, diazinon, and chlorpyrifos (B1668852) have shown that they can be retained in urban creek sediments. nih.gov The sorption potential of these compounds often increases over time, suggesting that they become less bioavailable. nih.gov Given the large, nonpolar octyl groups in DOMP, it is expected to exhibit significant hydrophobic interactions with soil organic matter. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition into organic phases. A higher Kow value suggests a greater affinity for organic matter and, consequently, stronger sorption to soils and sediments rich in organic carbon. For other aromatic organophosphorus insecticides, a higher hydrophobicity of the compound corresponds to a higher adsorption capacity of biochar, a material similar in some respects to soil organic matter. mdpi.com

Activated Carbon: Activated carbon is a highly effective adsorbent for a wide range of organic compounds, including organophosphorus agents. nih.gov Its large surface area and porous structure provide numerous sites for adsorption. Studies on dimethyl methylphosphonate (DMMP), a structural analog of DOMP, have demonstrated its significant adsorption capacity on various types of activated carbons, including ordered mesoporous carbons. nih.gov The adsorption capacity is generally proportional to the total surface area and pore volume of the carbon material. nih.gov It is highly probable that DOMP, with its larger alkyl chains, would also be strongly adsorbed by activated carbon, primarily through hydrophobic interactions within the carbon's pore structure.

Polymeric Sorbents: Porous polymeric sorbents, such as Amberlite resins, have been shown to be effective in removing organophosphorus compounds like diisopropyl methylphosphonate (DIMP) from aqueous solutions. nih.gov The removal efficiency of these resins is attributed to their sorptive capacities. nih.gov It is anticipated that polymeric sorbents would also be effective in sequestering DOMP from water, with the sorption mechanism likely dominated by hydrophobic partitioning into the polymer matrix.

Below is a table summarizing the expected adsorption behavior of Dioctyl Methylphosphonate on various matrices based on data from analogous compounds.

Environmental MatrixExpected Adsorption Behavior of DOMPPrimary Interaction MechanismSupporting Evidence from Analogs
Soil HighHydrophobic interactions with soil organic matterSorption of organophosphorus pesticides increases with organic matter content. researchgate.net
Sediments HighHydrophobic interactions with organic carbonOrganophosphorus pesticides show significant sorption to urban creek sediments. nih.gov
Activated Carbon Very HighHydrophobic interactions and pore fillingDMMP shows high adsorption capacity on activated carbons. nih.gov
Polymeric Sorbents HighHydrophobic partitioning into the polymer matrixAmberlite resins effectively remove DIMP from aqueous solutions. nih.gov

Interactions with Metal Oxide Surfaces and Mineral Phases

The interaction of organophosphorus compounds with mineral surfaces, particularly metal oxides, can be a significant factor in their environmental fate. These interactions can lead to adsorption and, in some cases, catalytic degradation.

While specific studies on DOMP are lacking, research on the interaction of DMMP with cerium oxide (CeO₂) provides valuable insights. nih.gov Mass spectrometry and in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) have shown that DMMP can dissociate on mesoporous CeO₂ at room temperature. nih.gov The dissociation can occur on both pristine and hydroxylated CeO₂ surfaces, with a very low activation energy barrier on the pristine surface, indicating high reactivity. nih.gov The interaction involves the phosphoryl (P=O) group of the phosphonate (B1237965) bonding to the metal centers on the oxide surface.

Similarly, the catalytic decomposition of DMMP has been observed on bimetallic CuO/CeO₂ catalysts. mdpi.com The decomposition involves the cleavage of both the P-OCH₃ and P-CH₃ bonds. mdpi.com Given these findings, it is plausible that DOMP would also interact with metal oxide surfaces present in soils and sediments, such as oxides of iron, aluminum, and manganese. The phosphoryl group of DOMP would likely be the primary site of interaction, potentially leading to surface-mediated hydrolysis or other degradation reactions.

Factors Influencing Sorption Characteristics (e.g., pH, Organic Carbon Content, Surface Properties)

Several factors can influence the extent of sorption of this compound to environmental matrices.

pH: The pH of the surrounding medium can affect the surface charge of the sorbent and the speciation of the sorbate. While DOMP itself does not have ionizable functional groups that would be affected by typical environmental pH ranges, the surface charge of minerals and the ionization of functional groups on soil organic matter are pH-dependent. For some organophosphorus compounds, sorption can be influenced by electrostatic interactions. mdpi.com However, for non-ionic compounds like DOMP, the effect of pH on sorption is likely to be indirect, primarily by altering the sorbent properties.

Organic Carbon Content: For hydrophobic compounds like DOMP, the organic carbon content of soil and sediment is expected to be the dominant factor controlling sorption. A higher organic carbon content provides more nonpolar sites for hydrophobic partitioning, leading to stronger sorption. Studies with various organophosphorus pesticides have consistently shown a strong positive correlation between sorption and the organic matter content of the soil. researchgate.net

Surface Properties: The surface area, pore size distribution, and surface chemistry of the sorbent material are critical. For activated carbon and polymeric sorbents, a larger surface area and appropriate pore size are crucial for high adsorption capacity. nih.gov The presence of specific functional groups on the surface can also influence sorption through mechanisms other than hydrophobic interactions, such as hydrogen bonding, although this is expected to be less significant for the nonpolar DOMP.

Degradation Pathways and Mechanisms

This compound can be transformed in the environment through various chemical and light-induced processes. These degradation pathways are critical in determining its persistence and the nature of any potential transformation products.

Chemical Degradation Processes (e.g., Hydrolysis, Oxidation in Aqueous and Solid Phases)

Hydrolysis: The hydrolysis of the ester linkages is a primary degradation pathway for organophosphorus esters. nih.gov This process involves the cleavage of the P-O-C bond. The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of phosphonate esters can be catalyzed by both acids and bases. nih.gov The hydrolysis of phosphonates occurs in two consecutive steps, with the removal of the first ester group being the rate-limiting step. nih.gov For DOMP, hydrolysis would lead to the formation of octyl methylphosphonic acid and subsequently methylphosphonic acid, releasing octanol (B41247) in the process. While the hydrolysis of many organophosphorus compounds is well-studied, specific kinetic data for DOMP is not available. The long octyl chains in DOMP might sterically hinder the approach of water or hydroxide (B78521) ions to the phosphorus center, potentially leading to a slower hydrolysis rate compared to smaller dialkyl methylphosphonates like DMMP.

Oxidation: Oxidation processes can also contribute to the degradation of organophosphorus compounds. In the environment, oxidation can be mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The catalytic oxidation of DMMP has been demonstrated using catalysts like CuO/CeO₂. mdpi.com The reaction can lead to the cleavage of both P-O-CH₃ and P-C-H₃ bonds. It is conceivable that DOMP could undergo similar oxidative degradation in the presence of strong oxidizing agents or on catalytically active surfaces.

Microbial Biotransformation and Enzymatic Degradation Pathways (e.g., C-P bond cleavage)

The C-P bond is known for its stability, and its cleavage is a key step in the mineralization of many organophosphonates. Microorganisms have evolved specific enzymatic systems to break this bond, making the phosphorus accessible as a nutrient source. The most well-understood of these is the C-P lyase pathway. While direct evidence for this compound is lacking, the degradation of other phosphonates often involves this multi-enzyme complex.

Furthermore, the enzymatic cleavage of the C-P bond can be initiated by hydroxylation at the α-carbon position, a process that has been observed in the degradation of other phosphonates. This initial oxidative step facilitates the subsequent breaking of the C-P bond.

It is important to note that the long dioctyl chains of this compound may influence its bioavailability and susceptibility to microbial attack compared to smaller-chain phosphonates like dimethyl methylphosphonate (DMMP). The steric hindrance from the bulky octyl groups could potentially slow down the rate of enzymatic degradation.

Elucidation of this compound Degradation Products and Intermediates in Various Environments

Detailed studies identifying the specific degradation products and intermediates of this compound in various environmental matrices such as soil and water are scarce. However, based on the known degradation pathways of analogous organophosphorus compounds, a general degradation sequence can be proposed.

The initial step in the degradation of this compound likely involves the hydrolysis of the ester bonds, leading to the formation of octanol and monooctyl methylphosphonate. Further hydrolysis would then yield methylphosphonic acid (MPA). MPA is a common and relatively stable degradation product of many organophosphorus compounds.

Subsequent degradation of MPA would involve the cleavage of the C-P bond, ultimately resulting in the formation of phosphate (B84403) and methane (B114726). The complete mineralization of this compound would, therefore, produce carbon dioxide, water, and inorganic phosphate.

It is crucial to recognize that the environmental conditions, such as pH, temperature, and the presence of specific microbial communities, will significantly influence the rate and pathway of degradation, and thus the nature and concentration of the intermediates formed. For instance, in an anaerobic environment, the degradation pathway might differ, potentially leading to the formation of different intermediates.

Table 1: Postulated Degradation Products of this compound

Precursor CompoundDegradation Product/IntermediateEnvironment
This compoundOctanolSoil, Water
This compoundMonooctyl methylphosphonateSoil, Water
Monooctyl methylphosphonateMethylphosphonic Acid (MPA)Soil, Water
Methylphosphonic Acid (MPA)PhosphateSoil, Water
Methylphosphonic Acid (MPA)MethaneAnaerobic environments

Influence of Metal Complexation on the Stability and Degradation Pathways of this compound

The interaction of this compound with metal ions present in the environment can significantly impact its stability and degradation pathways. Metal ions can act as catalysts in the hydrolysis of the phosphoester bonds. The oxygen atoms of the phosphonate group can chelate with metal ions, and this complexation can polarize the P-O-C bond, making it more susceptible to nucleophilic attack by water. This metal-catalyzed hydrolysis can accelerate the degradation of this compound.

The nature of the metal ion, its concentration, and the pH of the surrounding medium are critical factors that determine the extent of this catalytic effect. Divalent and trivalent metal ions are generally more effective in promoting hydrolysis than monovalent ions.

Environmental Persistence and Mobility Studies

Assessment of Environmental Half-Lives and Degradation Kinetics

The persistence of this compound will be influenced by a combination of biotic and abiotic degradation processes. Abiotic processes include hydrolysis and photolysis, while biotic degradation is mediated by microorganisms. Given its structure as a phosphonate ester, hydrolysis is expected to be a significant degradation pathway. The rate of hydrolysis will be dependent on factors such as pH and temperature.

Based on its chemical structure with two long alkyl chains, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow). This suggests a tendency to adsorb to soil organic matter and sediments, which could reduce its availability for degradation and thus increase its persistence in these compartments.

Table 2: Factors Influencing the Environmental Half-Life of this compound

FactorInfluence on Half-LifeRationale
Microbial ActivityDecreaseBiodegradation through enzymatic pathways.
Soil/Sediment AdsorptionIncreaseReduced bioavailability for degradation.
pHVariesHydrolysis rate is pH-dependent.
TemperatureDecreaseIncreased rates of chemical and biological degradation.
Presence of Metal IonsVariesCatalysis of hydrolysis or formation of stable complexes.

Evaluation of Leaching and Transport Potential in Aquatic and Terrestrial Systems

The potential for this compound to leach through the soil profile and be transported into aquatic systems is largely governed by its solubility in water and its tendency to adsorb to soil particles. As previously mentioned, the long octyl chains in its structure suggest low water solubility and a high affinity for organic matter.

These properties indicate that this compound is likely to be relatively immobile in most soil types. It would be expected to bind strongly to the organic fraction of the soil, limiting its downward movement with percolating water. Consequently, the risk of groundwater contamination through leaching is likely to be low.

However, transport of this compound could occur through soil erosion, where the compound is carried along with contaminated soil particles into surface water bodies. In aquatic systems, it would be expected to partition to sediments due to its hydrophobic nature. This would reduce its concentration in the water column but could lead to its accumulation in the sediment, where it may persist for longer periods. The potential for long-range atmospheric transport is considered to be low due to its presumed low vapor pressure.

Mechanistic Studies of Chemical Reactivity and Interactions

Intrinsic Reaction Pathways and Kinetics

Studies of Nucleophilic Attack and Electrophilic Interactions in Methylphosphonate (B1257008) Reactions

Specific experimental or computational studies detailing nucleophilic attack and electrophilic interactions for dioctyl methylphosphonate are not readily found in the existing body of scientific literature. The reactivity of the phosphorus center in phosphonates is of general interest, where the P=O bond and the ester groups influence its electrophilic nature. However, dedicated research that elucidates these interactions for the dioctyl derivative, including reaction kinetics and the influence of the long octyl chains on steric hindrance and electronic effects, is not available.

Surface Chemistry and Heterogeneous Reactions

Adsorption and Decomposition Mechanisms on Heterogeneous Catalytic Surfaces

There is a significant gap in the scientific literature regarding the adsorption and decomposition mechanisms of this compound on heterogeneous catalytic surfaces. Extensive research has been conducted on the surface chemistry of smaller methylphosphonates, particularly DMMP, on various metal oxides and other catalytic materials. These studies reveal mechanisms involving the interaction of the phosphoryl group with surface acid/base sites, leading to bond scission. However, specific research detailing the adsorption geometry, surface binding energies, and decomposition pathways for this compound is not documented. The influence of the bulky octyl groups on surface interactions and reaction mechanisms remains an uninvestigated area.

Interfacial Reaction Dynamics and Surface-Mediated Transformations

Similarly, information on the interfacial reaction dynamics and surface-mediated transformations of this compound is not available in the current scientific literature. Understanding these dynamics is crucial for applications in catalysis and environmental remediation. Research on related compounds has shown that surface properties, such as hydroxylation and the presence of defects, play a critical role in the transformation of phosphonates. Without specific studies on the dioctyl ester, its behavior at interfaces, including reaction rates and product formation, cannot be detailed.

Role in Chemical Inhibition and Material Functionality

Detailed studies outlining a specific role for this compound in chemical inhibition or as a functional component in materials are not prominent in the available literature. While phosphonates, as a class of compounds, are utilized in various applications such as flame retardants, corrosion inhibitors, and ligands for metal extraction, specific research singling out this compound for its inhibitory properties or its contribution to material functionality is not found. Elucidation of its potential in these areas would require dedicated experimental investigation.

Chemical Aspects of Flame Retardancy Mechanisms (e.g., Radical Scavenging, Catalytic Cycles)

While direct studies on this compound are limited, its flame retardancy mechanisms can be inferred from the well-documented behavior of other organophosphorus compounds, particularly dialkyl phosphonates. The consensus in the scientific literature is that phosphorus-based flame retardants can act in both the gas phase and the condensed phase. mdpi.comresearchgate.net The specific pathway that dominates depends on the chemical structure of the flame retardant, the nature of the polymer, and the combustion conditions. mdpi.com

Gas-Phase Mechanism: Radical Scavenging

The primary gas-phase mechanism for phosphorus-containing flame retardants involves the interruption of the combustion cycle through radical scavenging. nih.gov During combustion, volatile phosphorus-containing radicals, such as PO• and HPO•, are released into the flame. nih.gov These radicals are highly effective at trapping the high-energy H• and OH• radicals that propagate the fire, converting them into less reactive species. nih.gov This quenching of reactive radicals slows down or extinguishes the combustion process. nih.gov For dialkyl phosphonates, thermal degradation can lead to the formation of these active phosphorus species. The long octyl chains in this compound may initially undergo thermal cracking, contributing to the fuel load, but the subsequent decomposition of the phosphonate (B1237965) core would release the flame-inhibiting radicals.

Condensed-Phase Mechanism: Char Formation

In the condensed phase, phosphorus compounds can promote the formation of a protective char layer on the surface of the burning material. mdpi.comnbinno.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the fuel source. nbinno.com Additionally, the char layer can trap flammable gases released during polymer decomposition, preventing them from feeding the fire. nbinno.com Phosphonates can act as acid precursors upon heating, catalyzing the dehydration and cross-linking of the polymer chains to form a stable, carbonaceous char. nih.govnih.gov While aryl phosphonates are particularly effective in this regard, alkyl phosphonates can also contribute to char formation, especially in synergistic systems. mdpi.comresearchgate.net The long alkyl chains of this compound could potentially be integrated into the char structure, although their primary effect in the condensed phase might be plasticization, which could influence the physical integrity of the char.

Table 1: Postulated Flame Retardancy Mechanisms of this compound

Phase Mechanism Description Key Intermediates
Gas Phase Radical Scavenging Interruption of the combustion chain reaction by quenching H• and OH• radicals. PO•, HPO•
Condensed Phase Char Formation Promotion of a protective carbonaceous layer that insulates the polymer and restricts fuel and oxygen flow. Phosphoric acid species

Interactions with Polymeric Matrices and Coatings for Modified Material Properties

The interaction of this compound with polymeric matrices is largely governed by its molecular structure, featuring a polar phosphonate head and long, nonpolar octyl tails. This amphiphilic nature suggests it can act as a plasticizer and a surface-modifying agent.

Plasticizing Effect

Long-chain dialkyl phosphonates are known to function as effective plasticizers, particularly for polymers like polyvinyl chloride (PVC). electronics.org Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. The long, flexible octyl chains of this compound can intersperse between the rigid polymer chains, increasing the free volume and lowering the glass transition temperature (Tg) of the material. This results in a softer, more pliable material. The efficiency of a plasticizer is often related to its compatibility with the polymer matrix. nih.gov The methylphosphonate group provides some polarity, which can enhance compatibility with polar polymers, while the long alkyl chains promote miscibility with nonpolar polymers.

Surface Modification and Coating Properties

Phosphonates have a strong affinity for metal oxide surfaces, forming stable bonds that can be exploited for surface modification and in coatings. jhun.edu.cn While this is more pronounced with phosphonic acids, phosphonate esters can also interact with surfaces. In coatings, this compound could migrate to the surface, with the polar phosphonate group anchoring to the substrate or pigments, and the nonpolar octyl chains orienting outwards. This can modify the surface properties of the coating, potentially improving hydrophobicity, lubricity, and compatibility with other layers. The presence of long alkyl chains can also influence the thermal stability and degradation of the coating. nih.gov In the context of material properties, the introduction of this compound into a polymer matrix can be expected to alter its mechanical and thermal characteristics.

Table 2: Expected Effects of this compound on Polymer Properties

Property Expected Effect Underlying Mechanism
Flexibility/Elasticity Increase Plasticization: Increased free volume between polymer chains due to the presence of long octyl groups.
Glass Transition Temperature (Tg) Decrease Increased mobility of polymer chains.
Hardness Decrease Reduction of intermolecular forces between polymer chains.
Surface Hydrophobicity Potential Increase Migration of nonpolar octyl chains to the surface of the material or coating.
Compatibility with Polar Polymers Moderate The polar phosphonate group can interact with polar polymer backbones.
Compatibility with Nonpolar Polymers Good The long, nonpolar octyl chains enhance miscibility with nonpolar polymers.

Remediation and Environmental Management Strategies for Methylphosphonate Contamination

Adsorption-Based Remediation Technologies

Adsorption is a widely studied method for the removal of phosphonates from contaminated media. This approach involves the use of solid materials (sorbents) that bind the pollutant molecules to their surface, effectively removing them from the water or soil matrix. The efficiency of this process depends on the properties of both the sorbent and the contaminant, as well as the environmental conditions.

Development of Novel Sorbents for Methylphosphonate (B1257008) Removal (e.g., Magnesium-based nanocomposites, functionalized resins)

The search for highly efficient and cost-effective sorbents has led to the development of various novel materials. While research directly on dioctyl methylphosphonate is limited, studies on similar compounds like dimethyl methylphosphonate (DMMP) provide valuable insights.

Magnesium-Based Nanocomposites: Novel composite sorbents incorporating magnesium have been synthesized and show high efficiency for removing various pollutants. eco-vector.com For instance, materials based on titanium, calcium, and magnesium phosphates have been developed that demonstrate high sorption capacity for heavy metal cations and radionuclides. eco-vector.com Another development is the creation of magnesium-nanofluorapatite metal matrix nanocomposites, which have been evaluated for their biocorrosion behavior. nih.gov While these specific applications are not for methylphosphonates, they indicate the potential of magnesium-based composites in sorption technologies.

Other Nanocomposites and Mesoporous Materials: Research has highlighted the effectiveness of other nanomaterials for adsorbing methylphosphonate simulants. Mesoporous cerium oxide (CeO₂) has been shown to not only adsorb but also actively decompose DMMP at room temperature. acs.orgnih.gov Similarly, ordered mesoporous carbons (OMCs) have demonstrated significant adsorption capacities for DMMP, with performance generally proportional to the material's surface area and pore volume. nih.gov Zeolitic imidazolate framework-based nanocomposites, such as ZIF-67@Bentonite, have also been successfully synthesized for the removal of other organic pollutants, indicating a promising class of materials for potential adaptation. researchgate.netmdpi.com

Functionalized Resins: Functionalizing resins to create specific active sites for pollutant capture is another promising strategy. Bidentate amines-functionalized resins have proven effective in removing various metal ions from water, showcasing high adsorption capacity and reusability. mdpi.com Although this research focused on metals, the principle of functionalizing a resin support structure could be applied to target the phosphonate (B1237965) group in compounds like this compound.

Optimization of Adsorption Conditions, Capacity, and Regeneration for Environmental Applications

To apply adsorption technologies effectively in the field, it is crucial to optimize the process parameters. Key factors influencing adsorption include pH, initial contaminant concentration, adsorbent dosage, and contact time. nih.gov

Optimizing Conditions: Methodologies like the response surface method (RSM) are used to model and optimize adsorption systems. nih.gov For example, in the removal of methylene (B1212753) blue dye, RSM determined that a removal efficiency of 98.7% could be achieved under optimized conditions. nih.gov Such systematic approaches can be applied to determine the ideal settings for methylphosphonate removal.

Adsorption Capacity and Desorption Energy: The maximum amount of a contaminant that a sorbent can capture is its adsorption capacity. For DMMP on ordered mesoporous carbons, the adsorption capacity was found to be linked to the material's physical properties. nih.gov Understanding desorption energies is also critical for assessing the binding strength and potential for sorbent regeneration. For DMMP on OMCs, desorption energies were calculated to be between 68-74 kJ mol⁻¹ for high surface coverages and 95-103 kJ mol⁻¹ for lower coverages. nih.gov

Regeneration: The ability to regenerate and reuse a sorbent is vital for the economic viability and sustainability of an adsorption-based remediation system. The studies on functionalized resins for metal removal, for example, highlighted high reusability over multiple cycles as a key performance indicator. mdpi.com

Table 1: Research Findings on Sorbents for DMMP (a simulant for this compound)

Sorbent Material Key Findings Reference
Ordered Mesoporous Carbons (OMCs) Adsorption capacity is proportional to surface area and pore volume. Desorption energies range from 68 to 103 kJ mol⁻¹. nih.gov
Mesoporous Cerium Oxide (CeO₂) Actively adsorbs and decomposes DMMP at room temperature. acs.orgnih.gov

Degradation-Based Remediation Approaches

Degradation approaches aim to break down methylphosphonate molecules into simpler, non-toxic compounds. These methods can be broadly categorized into biological processes, which use microorganisms and their enzymes, and chemical processes, such as advanced oxidation.

Bioremediation Enhancement and Enzyme Engineering for Accelerated Degradation

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. Many bacteria can utilize phosphonates as a source of phosphorus, especially under phosphate-limiting conditions. nih.gov

Phosphonate Degradation Pathways: A key pathway for breaking the stable carbon-phosphorus (C-P) bond in methylphosphonates is the C-P lyase pathway. mdpi.com This multi-enzyme complex, encoded by the phn gene suite (phnCDE through phnJLM), transports methylphosphonate into the cell and catalyzes its cleavage, ultimately releasing phosphate (B84403) that the cell can use and methane (B114726) as a byproduct. mdpi.comsmpdb.ca

Enzyme Discovery and Engineering: Research continues to uncover new enzymes involved in phosphonate breakdown. acs.org For example, a novel enzyme, (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase, has been identified in the degradation pathway of aminophosphonates. acs.org Advances in enzyme engineering offer the potential to enhance the catalytic activity and stability of these crucial biocatalysts. Strategies include modifying the enzyme's active site to improve substrate binding or immobilizing enzymes within protective structures like metal-organic frameworks (MOFs) to increase their robustness and reusability. nih.gov

Microbial Mineralization: The mineralization of aminophosphonates is a significant process in the marine phosphorus cycle. nih.govresearchgate.net Studies have identified specific, high-affinity bacterial transporters for compounds like 2-aminoethylphosphonate (2AEP) that operate even when phosphate is not limited. nih.gov This suggests that microbial communities possess robust mechanisms for scavenging and degrading these compounds in the environment. researchgate.net

Application of Advanced Oxidation Processes for Complete Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. mdpi.com AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant compounds. mdpi.commontclair.edu

UV/H₂O₂ Oxidation: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) is an effective AOP for phosphonate degradation. Studies on aminotris(methylphosphonic acid) (ATMP) showed that while UV or H₂O₂ alone had little effect, the combined UV/H₂O₂ process led to a 77.53% conversion to orthophosphate within 60 minutes under optimal conditions (pH 8.5). mdpi.com

Heterogeneous Photocatalysis: This AOP involves a semiconductor catalyst, typically titanium dioxide (TiO₂), which becomes activated by light. mdpi.com Research on the photodegradation of DMMP vapor on TiO₂ surfaces demonstrated that the compound was broken down in a stepwise fashion into methylphosphonic acid and ultimately mineralized to phosphate (PO₄³⁻), water, and carbon dioxide. nih.gov However, the process can be hindered by the poisoning of the catalyst surface by bound phosphonate products. nih.gov

Fenton Processes: The Fenton process uses hydrogen peroxide in the presence of an iron catalyst to generate hydroxyl radicals. mdpi.com It is considered a highly effective and relatively inexpensive method for treating persistent organic pollutants. mdpi.com

Table 2: Efficiency of UV/H₂O₂ AOP on a Methylphosphonic Acid Derivative (ATMP)

Process Degradation of ATMP (60 min) Orthophosphate Conversion (60 min) Optimal pH Reference
UV only < 2% < 2% 8.5 mdpi.com
H₂O₂ only < 2% < 2% 8.5 mdpi.com
UV/H₂O₂ ~78% 77.53% 8.5 mdpi.com

Integrated Remediation Systems and Strategies for Contaminated Sites

Given the complexity of many contaminated sites, a single remediation technology is often insufficient. researchgate.net Integrated approaches that combine multiple technologies are frequently necessary to achieve cleanup goals effectively and efficiently. researchgate.netmdpi.com

Decision-making support tools and frameworks are available to help select the most appropriate technologies. iaea.orgepa.gov These tools may incorporate a multi-criteria analysis that considers not only technical feasibility and cost but also environmental, social, and economic impacts. mdpi.com For instance, a remediation plan might combine physical containment methods to prevent the spread of a contaminant plume with an in-situ technology like bioremediation or chemical oxidation to treat the source zone. mdpi.comnih.gov The goal is to create a technology mix that is tailored to the specific challenges of the contaminated site. mdpi.com

Emerging Research Directions and Future Perspectives for Dioctyl Methylphosphonate

Advanced Computational Modeling and Cheminformatics in Understanding Molecular Behavior

The progression of in-silico techniques, including computational modeling and cheminformatics, offers powerful predictive tools to understand the molecular behavior of Dioctyl methylphosphonate (B1257008) without the need for extensive, time-consuming laboratory experiments. These methods utilize fundamental chemical data and algorithms to forecast the compound's physicochemical properties, environmental fate, and interactions with other substances.

Cheminformatics integrates molecular modeling, chemical information, and data analysis to solve complex chemical problems. rsc.org For Dioctyl methylphosphonate, this begins with its fundamental molecular descriptors, which are calculated from its structure. These descriptors serve as the input for models that can predict its behavior in various systems. For instance, properties like the octanol-water partition coefficient (XLogP3) are crucial for predicting its lipophilicity and potential for bioaccumulation, while the Topological Polar Surface Area (TPSA) helps in modeling its transport properties and interactions within a polymer matrix. nih.gov

Advanced computational studies can simulate how this compound molecules orient themselves within a polymer, affecting its flexibility and glass transition temperature. In the context of flame retardancy, molecular dynamics simulations can model the compound's decomposition pathways at high temperatures, predicting the release of phosphorus-containing radicals that quench flames in the gas phase or promote char formation in the condensed phase. nih.gov This predictive power allows researchers to screen for optimal concentrations and even design new phosphonate (B1237965) derivatives with enhanced efficacy or reduced environmental impact.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
functionsMolecular FormulaC17H37O3PPubChem nih.gov
straightenMolecular Weight320.4 g/molPubChem nih.gov
flip_to_frontIUPAC Name1-[methyl(octoxy)phosphoryl]oxyoctanePubChem nih.gov
opacityXLogP3 (Lipophilicity)6.3PubChem nih.gov
shareTopological Polar Surface Area35.5 ŲPubChem nih.gov
rotate_rightRotatable Bond Count16PubChem nih.gov

Integration of Multi-Disciplinary Approaches for Holistic Research Solutions

The lifecycle of this compound—from synthesis to application and end-of-life—presents challenges and opportunities that cannot be addressed by a single scientific field. A holistic understanding requires the integration of chemistry, material science, toxicology, and engineering.

Chemistry and Material Science: The primary application of this compound as a flame retardant and plasticizer is a classic example of this synergy. Chemists work on synthesizing the molecule, while material scientists and polymer engineers focus on its incorporation into materials like polypropylene (B1209903) (PP), epoxy resins, and advanced composites. researchgate.netresearchgate.net Research in this area investigates how the additive affects the mechanical properties, thermal stability, and durability of the final product. researchgate.net The goal is to optimize the formulation to achieve desired flame retardancy ratings (e.g., V-0 in UL-94 tests) without compromising the polymer's structural integrity. researchgate.net

Fire Safety Engineering: This discipline provides the crucial link between material properties and real-world performance. Fire engineers use techniques like cone calorimetry to quantify parameters such as heat release rate (HRR) and total heat release (THR), providing quantitative data on how effectively this compound mitigates fire hazards in a finished product. researchgate.net

Environmental Science and Toxicology: Growing environmental awareness necessitates a multi-disciplinary assessment of the compound's impact. Toxicologists study its effects on ecosystems and human health, while environmental scientists model its persistence, degradation, and transport in soil and water. ontosight.ai This collaborative research informs regulatory frameworks and drives the development of safer, more benign alternatives.

By combining expertise from these fields, researchers can develop a comprehensive profile of this compound, balancing performance benefits with safety and environmental responsibility.

Sustainable Synthesis and Application Development in Emerging Technologies

Future research is strongly oriented towards enhancing the sustainability of this compound and exploring its utility in high-value, emerging technologies.

Sustainable Synthesis: The traditional method for creating the P-C bond in phosphonates is the Michaelis-Arbuzov reaction, which often requires high temperatures and can generate halogenated byproducts, posing environmental and efficiency challenges. mdpi.comnih.gov Modern research focuses on "green" synthetic routes that are more efficient and environmentally benign. These include:

Catalytic Methods: The use of catalysts like n-Bu4NI (tetrabutylammonium iodide) can facilitate the reaction between alcohols and phosphites under milder conditions, improving energy efficiency and yield. rsc.orgrsc.org

Alternative Reaction Pathways: Researchers have developed room-temperature alternatives to the Arbuzov reaction, such as a four-step, one-pot procedure that converts carboxylic acids into alkyl phosphonates via an acyl phosphonate intermediate, avoiding the harsh conditions of the classic method. nih.gov

Improved Atom Economy: Green chemistry principles are being applied to develop synthesis methods that maximize the incorporation of starting materials into the final product, minimizing waste. bme.hu This includes exploring solvent-free conditions and using bio-based starting materials, such as those derived from daidzein, to create novel organophosphorus flame retardants. researchgate.net

Application in Emerging Technologies: While its roles as a plasticizer and flame retardant are well-established, the unique properties of organophosphonates are being explored in new technological arenas.

Advanced Materials: this compound and related compounds are being investigated for use in high-performance materials, such as enhancing the flame retardancy and mechanical properties of advanced epoxy composites used in electronics and aerospace. researchgate.netmdpi.com

Energy Storage: A significant emerging field is the use of organophosphorus compounds in energy storage devices. Phosphonate-derived materials are being synthesized to create nanoporous metal phosphates that serve as high-performance electrode materials for supercapacitors, noted for their high specific capacitance and structural stability over many cycles. acs.orgnih.gov Furthermore, organophosphates are being studied as non-flammable solvents and additives in electrolytes for lithium-ion and sodium-ion batteries, aiming to improve battery safety and performance. acs.org

Advanced Lubricants: Certain organophosphorus compounds, particularly those with bicyclic structures, are valued for their thermal stability and are used in specialty lubricants. researchgate.net This suggests a potential research avenue for developing new phosphonate-based lubricant additives for demanding applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing dioctyl methylphosphonate with high purity for laboratory-scale applications?

  • Methodological Answer : Synthesis typically involves esterification of methylphosphonic acid with 1-octanol under acid catalysis. Optimize reaction conditions (temperature: 80–120°C, catalyst: p-toluenesulfonic acid) to minimize side reactions. Post-synthesis, employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product. Confirm purity via <sup>31</sup>P NMR to detect residual phosphonic acid (δ ≈ 15–20 ppm) and GC-MS to identify octanol byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm alkyl chain integration and absence of unreacted alcohol (δ ~1.2–1.6 ppm for octyl CH2 groups).
  • FT-IR : Verify P=O stretching (1250–1200 cm<sup>-1</sup>) and P-O-C bonds (1050–950 cm<sup>-1</sup>).
  • Elemental Analysis : Match experimental C/H/P ratios with theoretical values (C17H37O3P: C 63.33%, H 11.53%, P 9.63%) .

Q. What purification strategies are effective for removing residual solvents or catalysts from this compound?

  • Methodological Answer : Sequential washing with dilute NaOH (neutralizes acidic catalysts) followed by water, then drying over anhydrous MgSO4. For trace solvents, use vacuum stripping (50°C, 24 hours) or membrane-based separation (e.g., nanofiltration) to achieve >99.5% purity .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for this compound synthesis in biphasic systems?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate variables:

  • Factors : Temperature (X1), catalyst concentration (X2), reaction time (X3).
  • Response : Yield and purity.
  • Analysis : Use ANOVA to identify significant interactions (e.g., X1*X3 for yield maximization). Pilot studies suggest optimal conditions at X1=100°C, X2=5 mol%, X3=8 hours, achieving 85% yield .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (150–200°C) may arise from differing analytical methods. Conduct thermogravimetric analysis (TGA) under inert (N2) and oxidative (air) atmospheres. Cross-validate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Theoretical frameworks (e.g., bond dissociation energy calculations) can explain degradation pathways under varying conditions .

Q. How do interfacial properties of this compound influence its efficacy as a phase-transfer catalyst in heterogeneous reactions?

  • Methodological Answer : Measure interfacial tension via pendant drop tensiometry. Correlate with catalytic performance in model reactions (e.g., alkylation of benzyl chloride). Advanced studies use molecular dynamics simulations to model phosphonate-lipid bilayer interactions, revealing preferential orientation of octyl chains at interfaces .

Q. What strategies mitigate batch-to-batch variability in this compound’s viscosity for reproducible polymer applications?

  • Methodological Answer : Implement statistical process control (SPC) with control charts for viscosity (Brookfield viscometer, 25°C). Identify critical parameters (e.g., moisture content, residual monomers) via multivariate regression. Pre-condition batches at 40°C/48 hours to stabilize rheological properties .

Methodological Frameworks for Data Interpretation

Q. How to link experimental findings on this compound’s solvent compatibility to broader theories of solvation chemistry?

  • Answer : Use Hansen solubility parameters (HSPs) to predict miscibility. Compare experimental HSPs (δD, δP, δH) with solvents like toluene (δD=18.0) or DMF (δP=11.3). Relate deviations to phosphonate dipole interactions using quantum mechanical calculations (DFT) .

Q. What statistical tools are suitable for analyzing synergistic effects in this compound-based lubricant additives?

  • Answer : Employ response surface methodology (RSM) to model friction coefficient reductions. Principal component analysis (PCA) can disentangle additive-concentration effects from base-oil interactions. Validate with tribological testing under ASTM D4172 .

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